6-Nitrohexanoic acid

Overview

Description

6-Nitrohexanoic acid, also known as 6-Nitrocaproic acid, is an organic compound with the linear formula O2N(CH2)5CO2H . It is primarily used in the synthesis of 6-aminohexanoic acid, which upon polymerization yields Nylon-6 . It can also be used in the synthesis of a conjugable analog of benzodiazepine 4’'chlorodiazepam (Ro5-4864), C6 Ro5-4864 .

Molecular Structure Analysis

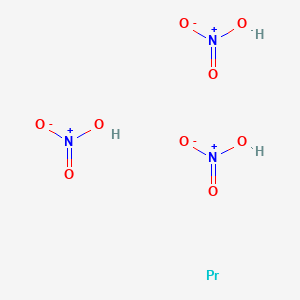

The molecular structure of 6-Nitrohexanoic acid consists of a six-carbon chain (hexanoic acid) with a nitro group (-NO2) attached to the sixth carbon atom . The molecular formula is C6H11NO4 and the molecular weight is 161.16 .Physical And Chemical Properties Analysis

6-Nitrohexanoic acid is a low-melting solid with a melting point of 21-22°C (lit.) and a boiling point of 136°C at 0.3 mmHg . It has a density of 1.186 g/mL at 25°C (lit.) . The refractive index is n20/D 1.459 (lit.) .Scientific Research Applications

Synthesis of Nylon-6

6-Nitrohexanoic acid: is utilized in the synthesis of 6-aminohexanoic acid . This compound is a key monomer in the production of Nylon-6 , a widely used synthetic polymer. The polymerization of 6-aminohexanoic acid leads to the formation of this resilient and versatile material, which has applications ranging from textiles to engineering plastics .

Creation of Benzodiazepine Analogs

Researchers have employed 6-Nitrohexanoic acid in the synthesis of conjugable analogs of benzodiazepines, such as 4′′chlorodiazepam (Ro5-4864) . These analogs can be used for various biochemical studies, including receptor binding assays and neurological research .

Proteomics Research

In proteomics, 6-Nitrohexanoic acid can serve as a biochemical tool for protein modification. It can be used to study protein interactions and functions, which is crucial for understanding cellular processes and developing therapeutic strategies .

Organic Synthesis Building Block

As an organic building block, 6-Nitrohexanoic acid offers a nitro-functionalized chain that can be further modified or incorporated into larger molecules. This makes it valuable for designing complex organic compounds with specific properties .

Material Science

The nitro group in 6-Nitrohexanoic acid can act as a crosslinking agent, which is beneficial in creating materials with enhanced strength and thermal stability. This application is significant in developing advanced materials for industrial use .

Analytical Chemistry

In analytical chemistry, 6-Nitrohexanoic acid can be used as a standard or reagent in various chemical analyses. Its well-defined properties allow for accurate calibration and measurement in quantitative studies .

Environmental Studies

6-Nitrohexanoic acid: may be used in environmental studies to understand the degradation pathways of nitro compounds. It can serve as a model compound to investigate the environmental fate of similar structures .

Pharmaceutical Research

The compound’s reactivity due to the nitro group can be harnessed in pharmaceutical research to develop new drug molecules. It can be used to synthesize intermediates that are key to creating active pharmaceutical ingredients .

Safety and Hazards

6-Nitrohexanoic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound may be used in the synthesis of 6-aminohexanoic acid , which suggests that it could interact with enzymes or proteins involved in this process.

Mode of Action

It’s known that it can be used in the synthesis of other compounds , suggesting that it may undergo chemical reactions to interact with its targets. More research is needed to fully understand its mode of action.

Biochemical Pathways

It’s known that it can be used in the synthesis of 6-aminohexanoic acid , which is a monomer used in the production of Nylon-6. This suggests that it may play a role in the biochemical pathways related to polymer synthesis.

Result of Action

It’s known that it can be used in the synthesis of other compounds , suggesting that it may have a role in chemical reactions leading to the production of these compounds.

properties

IUPAC Name |

6-nitrohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMHCTBEKVBKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399010 | |

| Record name | 6-Nitrohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitrohexanoic acid | |

CAS RN |

10269-96-2 | |

| Record name | 6-Nitrohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitrocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-2-amino-6-nitrohexanoic acid interact with human arginase I and what are the implications of this interaction?

A1: (S)-2-amino-6-nitrohexanoic acid demonstrates binding affinity to human arginase I with a Kd of 60 μM, as determined through surface plasmon resonance. [] The interaction is primarily driven by multiple nitro-metal coordination bonds formed between the nitro group of the compound and the manganese ions within the binuclear manganese cluster of the enzyme. [] This binding interaction suggests potential inhibitory activity of (S)-2-amino-6-nitrohexanoic acid towards human arginase I. Further research is needed to explore the functional consequences of this interaction and assess its potential therapeutic implications.

Q2: What insights do we have into the structural details of the interaction between (S)-2-amino-6-nitrohexanoic acid and human arginase I?

A2: X-ray crystallography studies of the complex formed between (S)-2-amino-6-nitrohexanoic acid and human arginase I, resolved at 1.6 Å, provide a detailed view of their interaction. [, ] The crystal structure reveals the multiple nitro-metal coordination bonds formed between the nitro group of (S)-2-amino-6-nitrohexanoic acid and the manganese ions in the enzyme's binuclear manganese cluster. [] This structural information is crucial for understanding the binding mechanism and designing potential inhibitors with improved affinity and specificity for human arginase I.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.